Structurally-Defined LogP and Hydrogen Bonding Profile vs. Non-Pyridinyl Analogs
The presence of the pyridin-3-yl group introduces a distinct hydrogen bond acceptor and contributes to a specific lipophilicity range. The calculated partition coefficient (cLogP) for this compound is 2.20, which is within the optimal range for oral bioavailability . In contrast, the direct analog N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (CAS 1144474-01-0) has a significantly higher cLogP of 3.50, while another analog, N-(5-methylpyridin-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, has a cLogP of 2.10 . These differences in physicochemical properties directly impact membrane permeability and solubility profiles, making this specific compound a more predictable choice for cellular assays.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.20 |
| Comparator Or Baseline | N-(4-methoxybenzyl) analog (cLogP=3.50) and N-(5-methylpyridin-2-yl) analog (cLogP=2.10) |
| Quantified Difference | 1.30 log unit lower vs. N-(4-methoxybenzyl) analog; 0.10 log unit higher vs. N-(5-methylpyridin-2-yl) analog |
| Conditions | In silico calculation using ChemAxon platform |
Why This Matters
A cLogP of 2.20 indicates a superior balance between lipophilicity and hydrophilicity for cell permeability and aqueous solubility, reducing the risk of non-specific binding compared to compounds with cLogP >3.
